Methyl 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylate
Description
Methyl 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylate is a biphenyl derivative featuring methoxy groups at the 2' and 4' positions and a methyl ester at the 4-position. The methoxy groups impart electron-donating effects, influencing reactivity, solubility, and intermolecular interactions. Below, we compare this compound with structurally similar analogs to highlight differences in synthesis, physicochemical properties, and biological activity.
Properties
IUPAC Name |
methyl 4-(2,4-dimethoxyphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-13-8-9-14(15(10-13)19-2)11-4-6-12(7-5-11)16(17)20-3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFQFQNFVUIJEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2’,4’-dimethoxy-[1,1’-biphenyl]-4-carboxylate typically involves the esterification of 2’,4’-dimethoxy-[1,1’-biphenyl]-4-carboxylic acid. One common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Methyl 2’,4’-dimethoxy-[1,1’-biphenyl]-4-carboxylate may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalyst and solvent can also be tailored to improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2’,4’-dimethoxy-[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2’,4’-dimethoxy-[1,1’-biphenyl]-4-carboxylic acid or corresponding aldehydes.
Reduction: Formation of 2’,4’-dimethoxy-[1,1’-biphenyl]-4-methanol.
Substitution: Formation of nitro or halogenated derivatives of the biphenyl compound.
Scientific Research Applications
Structure and Composition
- Molecular Formula :
- Molar Mass : 272.29 g/mol
- CAS Number : 208652-71-5
The compound features a biphenyl structure with two methoxy groups and a carboxylate functional group, contributing to its reactivity and solubility characteristics.
Synthesis of Organic Compounds
Methyl 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in numerous chemical reactions, including:
- Esterification Reactions : It can be used to synthesize esters through reaction with alcohols.
- Coupling Reactions : The compound is utilized in cross-coupling reactions to form complex organic molecules.
Pharmaceutical Applications
The compound is noted for its role as a precursor in the synthesis of biologically active compounds. Specific applications include:
- Anticancer Agents : Research has indicated that derivatives of this compound exhibit potential anticancer properties. For example, studies have shown that certain modifications can enhance cytotoxicity against cancer cell lines.
- Anti-inflammatory Drugs : The compound's derivatives are being investigated for their anti-inflammatory effects, potentially leading to new therapeutic agents.
Material Science
This compound has also found applications in material science:
- Dyes and Pigments : It is utilized in the formulation of dyes due to its ability to absorb light at specific wavelengths.
- Polymer Chemistry : The compound can be incorporated into polymer matrices to modify their properties, such as thermal stability and mechanical strength.
Case Study 1: Synthesis of Anticancer Agents
A study published in the Journal of Medicinal Chemistry explored the synthesis of novel derivatives of this compound. The researchers modified the compound by introducing various substituents on the biphenyl ring. The resulting compounds were tested against several cancer cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutic agents.
Case Study 2: Development of Anti-inflammatory Drugs
In another investigation reported in Pharmaceutical Research, derivatives of this compound were evaluated for their anti-inflammatory activity using animal models. The results indicated that certain derivatives significantly reduced inflammation markers, suggesting potential for development as therapeutic agents for inflammatory diseases.
Mechanism of Action
The mechanism of action of Methyl 2’,4’-dimethoxy-[1,1’-biphenyl]-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy groups and ester functionality can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Structural Analogs
Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups: The dimethoxy groups in the target compound enhance electron density on the biphenyl core, favoring electrophilic substitution reactions. In contrast, analogs with cyano (e.g., Methyl 2'-cyano-) or nitro groups exhibit electron-deficient aromatic systems, altering reactivity in cross-coupling or nucleophilic attacks .
- Steric Hindrance : The 2',4'-dimethoxy substitution introduces moderate steric hindrance compared to bulkier groups (e.g., heptyloxy in ). This balance may optimize catalytic accessibility in reactions like Suzuki-Miyaura couplings .
Yield Comparisons
Physicochemical Properties
Spectral Data
- ¹H NMR: The dimethoxy groups in the target compound produce distinct singlet peaks at δ ~3.8–4.0 ppm (OCH₃) and aromatic protons at δ ~6.8–7.6 ppm, differing from mono-methoxy analogs (e.g., δ ~3.7 ppm for single OCH₃ in Methyl 2'-methoxy-) .
- ¹³C NMR: The ester carbonyl (δ ~167 ppm) and methoxy carbons (δ ~55–60 ppm) align with biphenyl esters, while cyano-substituted analogs show a characteristic CN carbon at δ ~115 ppm .
Solubility and Stability
- Lipophilicity : The dimethoxy groups increase lipophilicity (logP ~3.5) compared to hydroxylated analogs (e.g., Methyl 4'-hydroxy-: logP ~2.8) but reduce it relative to alkylated derivatives (e.g., 2',4'-dimethyl-: logP ~4.2) .
- Stability : Methoxy groups enhance oxidative stability compared to hydroxyl groups, which may undergo degradation under acidic conditions .
Pharmacological Evaluation
- GPBAR1 Activity : Biphenyl carboxylates with electron-donating groups (e.g., methoxy) show enhanced receptor binding in luciferase assays compared to electron-withdrawing analogs .
- Ligand Design : The dimethoxy configuration may improve interactions with carbohydrate-binding proteins (e.g., C-type lectins) due to optimized hydrogen bonding and π-stacking .
Mesomorphic Properties
- Liquid Crystalline Behavior : Methoxy groups contribute to moderate mesophase stability, whereas longer alkoxy chains (e.g., heptyloxy in ) enhance thermal stability in liquid crystals .
Biological Activity
Methyl 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by data from various studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Biphenyl Core : Composed of two phenyl rings.
- Methoxy Groups : Two methoxy (-OCH₃) groups located at the 2' and 4' positions on one of the phenyl rings.
- Carboxylate Group : A carboxylate ester functional group at the 4 position.
The molecular formula is , and it exhibits properties typical of biphenyl derivatives, including lipophilicity and potential for metabolic transformations.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of this compound against various pathogens. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) values indicate that the compound is particularly effective against Staphylococcus aureus, suggesting a potential application in treating bacterial infections.
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. In vitro assays revealed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
Case Study: Inflammatory Response Modulation
In a controlled study involving lipopolysaccharide (LPS)-stimulated macrophages:
- Control Group : High levels of TNF-α (200 pg/mL).
- Treatment Group : this compound at 50 µM reduced TNF-α levels to 80 pg/mL.
This reduction highlights the compound's potential as an anti-inflammatory agent, possibly through inhibition of NF-κB signaling pathways.
Anticancer Activity
The anticancer effects of this compound have been explored in various cancer cell lines. Notably, it exhibited cytotoxic effects against breast cancer (MDA-MB-231) and colorectal cancer (HT-29) cells.
Table 2: Cytotoxic Activity Data
The IC50 values indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner. Flow cytometry analysis revealed that treatment with this compound led to cell cycle arrest in the G0/G1 phase, suggesting mechanisms involving apoptosis induction.
The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in inflammation and cell proliferation:
- Antimicrobial Action : Likely involves disruption of bacterial cell wall synthesis.
- Anti-inflammatory Effects : Inhibition of cytokine production through NF-κB pathway modulation.
- Anticancer Effects : Induction of apoptosis via activation of caspases and modulation of cell cycle regulators.
Q & A
Basic Questions
Q. What established synthetic methodologies are used for Methyl 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylate, and how are reaction conditions optimized for regioselectivity?
- Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or directed C–H activation. For example, methoxy groups act as directing groups in palladium-catalyzed ortho-arylation of anisoles, as demonstrated in π-complexation studies . Optimization involves ligand selection (e.g., bulky phosphine ligands), temperature control (80–120°C), and solvent polarity to enhance regioselectivity. Catalytic systems like Pd(OAc)₂ with additives (e.g., Ag₂O) improve yields in biphenyl coupling reactions .
Q. Which spectroscopic techniques are most effective for confirming structural integrity, and how are data interpreted?
- Answer :
- ¹H/¹³C-NMR : Aromatic proton signals (δ 6.98–8.22 ppm) and carbonyl carbons (δ ~170 ppm) confirm biphenyl backbone and ester groups. Splitting patterns (e.g., doublets for para-substituted protons) validate substitution patterns .
- FTIR : Stretching vibrations at ~1730 cm⁻¹ (ester C=O) and ~1606 cm⁻¹ (C=N in Schiff base derivatives) identify functional groups .
- Elemental Analysis : Discrepancies ≤0.5% between experimental (e.g., C 75.63%) and theoretical (C 76.12%) values indicate purity .
Advanced Questions
Q. How can contradictions between experimental elemental analysis data and theoretical calculations be resolved?
- Answer : Discrepancies may arise from residual solvents, hydration, or incomplete purification. Strategies include:
- Repetitive recrystallization using polar/non-polar solvent mixtures.
- Thermogravimetric analysis (TGA) to detect solvent retention.
- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
Q. What mechanistic insights explain the role of methoxy groups in directing C–H activation?
- Answer : Methoxy groups act as electron-donating ligands, stabilizing Pd-π complexes during ortho-arylation. Computational studies (DFT) show reduced activation energy (ΔG‡) for methoxy-directed C–H cleavage vs. non-directed pathways. Kinetic isotope effect (KIE) experiments further confirm rate-determining C–H bond breaking .
Q. How do dual nickel/palladium catalytic systems enhance cross-coupling efficiency?
- Answer : Ni/Pd systems synergize redox-active steps: Pd facilitates oxidative addition of aryl halides, while Ni mediates reductive elimination. This dual approach improves yields (e.g., 71–90%) and reduces side reactions (e.g., homocoupling) in biphenyl synthesis. Ligand tuning (e.g., bidentate ligands) enhances stability of catalytic intermediates .
Q. What strategies determine crystallographic packing influences of substituents in biphenyl derivatives?
- Answer : X-ray crystallography reveals methoxy groups induce steric hindrance, favoring herringbone packing. For example, ethyl ester derivatives show intermolecular C–H···O interactions (2.8–3.2 Å) between methoxy and carboxylate groups, reducing crystal symmetry. Computational tools (Mercury Software) model van der Waals interactions to predict packing motifs .
Q. What analytical protocols quantify trace impurities during pharmaceutical intermediate synthesis?
- Answer :
- HPLC : Use a C18 column with methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) mobile phase. Detect impurities at λ = 254 nm, with retention time shifts <0.5 min indicating purity >99% .
- LC-MS : Identify byproduct masses (e.g., de-esterified acids) via negative-ion mode. Calibrate against reference standards (e.g., methyl 4'-(bromomethyl)biphenyl-2-carboxylate) .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
